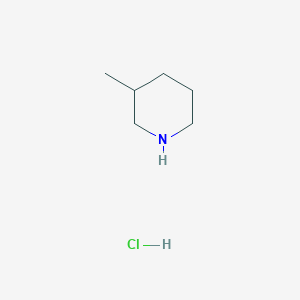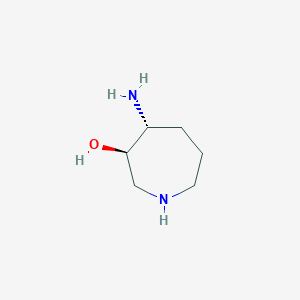
2-Propylazetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propylazetidine-1-carboxamide is a nitrogen-containing heterocyclic compound with a four-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylazetidine-1-carboxamide typically involves the amidation of 2-propylazetidine with a carboxylic acid derivative. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . Common methods include:
Catalytic Amidation: Utilizes catalysts such as carbodiimides or boronic acids to facilitate the reaction.
Non-Catalytic Amidation: Involves direct reaction between the amine and carboxylic acid without a catalyst.
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. Automated systems can integrate multiple steps, including amidation and purification, to streamline production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Propylazetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like lithium aluminum hydride.
Substitution: Involves reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidines and amine derivatives, which can be further utilized in synthetic applications .
Applications De Recherche Scientifique
2-Propylazetidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Propylazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Azetidine-2-carboxylic acid: Another four-membered ring compound with similar structural properties.
2-Azetidinone: Known for its use in the synthesis of β-lactam antibiotics.
N-propylazetidine-1-carboxamide: A closely related compound with slight structural variations
Uniqueness: 2-Propylazetidine-1-carboxamide stands out due to its specific propyl substitution, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
2-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-2-3-6-4-5-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
Clé InChI |
AVTUVIKBCHBAAL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCN1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid](/img/structure/B11923498.png)











